molecular formula C10H11N B074704 3-ethyl-1H-indole CAS No. 1484-19-1

3-ethyl-1H-indole

Cat. No. B074704
CAS RN: 1484-19-1
M. Wt: 145.2 g/mol
InChI Key: GOVXKUCVZUROAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-ethyl-1H-indole derivatives can be achieved through diverse methods. One approach involves a one-pot, three-component reaction using 1H-indole, 4-nitrobenzaldehyde, and ethanethiol, catalyzed by hydrated ferric sulfate, leading to a novel 3-ethyl-1H-indole derivative at room temperature (Bhat et al., 2017). Another synthesis pathway involves a tandem reaction combining acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates to create pyrimido[1,2-a]indoles through Sonogashira and cyclocondensation reactions (Gupta et al., 2011).

Molecular Structure Analysis

The molecular structure of newly synthesized 3-ethyl-1H-indole derivatives has been detailed through various spectroscopic techniques. For instance, structural characterization was conducted using single-crystal XRD, FTIR, FT-Raman, and NMR analyses, confirming the predicted geometry and experimental vibrational data (Bhat et al., 2017).

Chemical Reactions and Properties

3-ethyl-1H-indole compounds participate in a variety of chemical reactions. The base-catalyzed conjugate addition of thiols to indolyl acrylic acids followed by in situ decarboxylation is a notable method for synthesizing functionalized 3-(1-thio)ethyl-1H-indoles, illustrating the versatility of these compounds in synthetic chemistry (Gao et al., 2009).

Physical Properties Analysis

The physical properties of 3-ethyl-1H-indole derivatives, such as crystallinity, molecular geometry, and intermolecular interactions, have been extensively studied. X-ray diffraction methods have revealed the crystal structure of synthesized derivatives, highlighting their orthorhombic crystal system and detailing the hydrogen bonding that contributes to their stability (Xing, 2010).

Chemical Properties Analysis

The chemical properties of 3-ethyl-1H-indole derivatives encompass a broad range of reactivities and functionalities. For example, ethyl 1-acetyl-1H-indole-3-carboxylate showcases the planarity of the aromatic indole system and the interactions that govern the molecular assembly in the solid state, such as C—H⋯O and π⋯π stacking interactions, which are critical for understanding the compound's chemical behavior (Siddiquee et al., 2009).

Scientific Research Applications

  • Pharmacological Activities : Indoles, including 3-ethyl-1H-indole derivatives, have been explored for their pharmacological activities. A study by Basavarajaiah and Mruthyunjayaswamya (2021) synthesized ethyl-3-oxo-3-{2-[(5-substituted-3-phenyl-1H-indol-2-yl) carbonyl] hydrazinyl} propanoates, exhibiting anti-inflammatory and analgesic activities Basavarajaiah and Mruthyunjayaswamya, 2021.

  • Synthesis and Functionalization : The substituted indole nucleus, including 3-ethyl-1H-indole, is a crucial component of many biologically active compounds. Cacchi and Fabrizi (2005) discussed the synthesis and functionalization of indoles through palladium-catalyzed reactions, a key method in organic chemistry Cacchi & Fabrizi, 2005.

  • Antioxidant and Antimicrobial Activity : Kurt-Kızıldoğan et al. (2020) investigated a novel indole derivative, 1-ethyl-2-phenyl-3-phenylethyl-3-thiophen-2-yl-1H-indole, for its antioxidant and antimicrobial properties, along with its effect on glutathione S-transferases activities in human liver carcinoma cells Kurt-Kızıldoğan et al., 2020.

  • Corrosion Inhibition : A study by Verma et al. (2016) explored the use of 3-amino alkylated indoles as corrosion inhibitors for mild steel in acidic environments. They found that these compounds, including derivatives of 3-ethyl-1H-indole, showed high inhibition efficiency Verma et al., 2016.

  • Anticancer Properties : Yılmaz et al. (2020) identified 3-bromo-1-ethyl-1H-indole as a potent anticancer agent, demonstrating significant selective cytotoxicity towards cancer cell lines and inhibitory effects on glutathione S-transferases isozymes Yılmaz et al., 2020.

  • Fluorescent Probing : Samanta et al. (2019) developed a ratiometric fluorescent probe based on 3-indolylacrylate derivative for detecting H2S in live cells, demonstrating the utility of indole derivatives in bioimaging Samanta et al., 2019.

Safety And Hazards

3-ethyl-1H-indole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Researchers hope that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

3-ethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-8-7-11-10-6-4-3-5-9(8)10/h3-7,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVXKUCVZUROAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00314851
Record name 3-ethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-1H-indole

CAS RN

1484-19-1
Record name 1484-19-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This compound was synthesized in exact analogy to the xample given for 3-methylindole, supra, using methods a and 2–8. the only difference is that the starting material used is 4′-(benzyloxy)-Butyrophenone CAS No. [26945-71-1] instead of 4′-(benzyloxy)-Propiophenone. Data for intermediates is as follows.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethyl-1H-indole
Reactant of Route 2
Reactant of Route 2
3-ethyl-1H-indole
Reactant of Route 3
Reactant of Route 3
3-ethyl-1H-indole
Reactant of Route 4
3-ethyl-1H-indole
Reactant of Route 5
3-ethyl-1H-indole
Reactant of Route 6
Reactant of Route 6
3-ethyl-1H-indole

Citations

For This Compound
76
Citations
KH Ahn, MM Mahmoud, S Samala, D Lu… - Journal of …, 2013 - Wiley Online Library
Allosteric modulation of G‐protein coupled receptors ( GPCR s) represents a novel approach for fine‐tuning GPCR functions. The cannabinoid CB 1 receptor, a GPCR associated with …
Number of citations: 41 onlinelibrary.wiley.com
P MOKRÝ, J ŠENKÝŘ, R KUBÍNOVÁ… - … AND ANALYSIS OF …, 2022 - pharm.muni.cz
… A series of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropylesters of 3-methyl-or 3-ethyl-1Hindole-2-carboxylic acids and their quaternary salts (Fig. 1) were synthesized by multistep …
Number of citations: 2 www.pharm.muni.cz
MR Price, GL Baillie, A Thomas, LA Stevenson… - Molecular …, 2005 - ASPET
… of three novel compounds, Org 27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-… ]-amide), and Org 29647 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid (1-benzyl-pyrrolidin-3-yl…
Number of citations: 474 molpharm.aspetjournals.org
T Nguyen, N German, AM Decker, JX Li… - Bioorganic & medicinal …, 2015 - Elsevier
… Scheme 1 describes the synthesis of the key intermediate 5-chloro-3-ethyl-1H-indole-2-carboxylic acid (11) and target compounds 16–37. The commercially available 5-chloro-1H-…
Number of citations: 35 www.sciencedirect.com
HA Iliff, DL Lynch, E Kotsikorou… - Journal of …, 2011 - Wiley Online Library
… The most studied of these is 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-ylphenyl)ethyl]amide (Org27569). Because allosteric ligands are thought to act through …
Number of citations: 18 onlinelibrary.wiley.com
L Khurana, HI Ali, T Olszewska, KH Ahn… - Journal of medicinal …, 2014 - ACS Publications
… It was prepared through coupling of 4-(3-aminopropyl)-N,N-dimethyl aniline 24 with 5-chloro-3-ethyl-1H-indole-2-carboxylic acid 25, which was synthesized according to the reported …
Number of citations: 55 pubs.acs.org
MM Mahmoud, HI Ali, KH Ahn… - Journal of medicinal …, 2013 - ACS Publications
The cannabinoid CB1 receptor is involved in complex physiological functions. The discovery of CB1 allosteric modulators generates new opportunities for drug discovery targeting the …
Number of citations: 45 pubs.acs.org
CJ Qiao, HI Ali, KH Ahn, S Kolluru, DA Kendall… - European journal of …, 2016 - Elsevier
… The title compound was prepared from 5-chloro-3-ethyl-1H-indole-2-carboxylic acid (23, 200 mg, 0.894 mmol) and (4-(2-aminoethyl)phenyl)(phenyl)methanone (12; 242 mg, 1.07 mmol…
Number of citations: 26 www.sciencedirect.com
DM Shore, GL Baillie, DH Hurst, F Navas… - Journal of biological …, 2014 - ASBMB
… 5-Chloro-3-ethyl-1H-indole-2-carboxylic Acid (8) To a stirred solution of ethyl 5-chloro-3-ethyl-1H-indole-2-carboxylate (405 mg, 1.61 mmol) in 1,4-dioxane (12 ml) was added 1 n NaOH …
Number of citations: 79 www.jbc.org
F Piscitelli, A Ligresti, G La Regina… - Journal of medicinal …, 2012 - ACS Publications
We synthesized new N-phenylethyl-1H-indole-2-carboxamides as the first SAR study of allosteric modulators of the CB 1 receptor. The presence of the carboxamide functionality was …
Number of citations: 74 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.